(2E)-1-(5-Methylfuran-2-yl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one
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Overview
Description
(2E)-1-(5-Methylfuran-2-yl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities. This compound is characterized by the presence of a furan ring substituted with a methyl group and a trimethoxy-substituted phenyl ring connected by a propenone linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-(5-Methylfuran-2-yl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 5-methylfurfural and 2,3,4-trimethoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Industrial Production Methods
On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of catalysts and solvent-free conditions can also be explored to make the process more environmentally friendly and cost-effective.
Chemical Reactions Analysis
Types of Reactions
(2E)-1-(5-Methylfuran-2-yl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products
Oxidation: Epoxides, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Halogenated derivatives, amines, alcohols.
Scientific Research Applications
(2E)-1-(5-Methylfuran-2-yl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2E)-1-(5-Methylfuran-2-yl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can inhibit or activate enzymes, receptors, and other proteins, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- (2E)-1-(2,4-Dimethoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one
- (2E)-1-(3,4,5-Trimethoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one
- (2E)-1-(2,3,4-Trimethoxyphenyl)-3-(furan-2-yl)prop-2-en-1-one
Uniqueness
Compared to similar compounds, (2E)-1-(5-Methylfuran-2-yl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one is unique due to its specific substitution pattern on the phenyl and furan rings. This unique structure can result in distinct biological activities and chemical reactivity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(E)-1-(5-methylfuran-2-yl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O5/c1-11-5-9-14(22-11)13(18)8-6-12-7-10-15(19-2)17(21-4)16(12)20-3/h5-10H,1-4H3/b8-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQZTUNDZMJNAQG-SOFGYWHQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)C=CC2=C(C(=C(C=C2)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)C(=O)/C=C/C2=C(C(=C(C=C2)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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